Tert-butyl 4-aminobutanoate

概要

説明

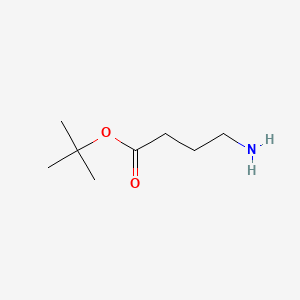

Tert-butyl 4-aminobutanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and the butanoic acid is substituted with an amino group at the fourth carbon. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

準備方法

Synthetic Routes and Reaction Conditions: Tert-butyl 4-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-aminobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production scale.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to yield primary amines or alcohols, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines, alcohols.

Substitution: Substituted amines, esters.

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

Tert-butyl 4-aminobutanoate serves as a vital intermediate in the synthesis of various pharmaceutical compounds. It is often utilized in the production of drugs targeting neurological disorders due to its structural similarity to neurotransmitters . -

Neuroprotective Agents :

Research has indicated that derivatives of this compound exhibit neuroprotective properties. For instance, compounds synthesized from this precursor have shown potential in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thus enhancing cholinergic function . -

Anticancer Research :

Recent studies have explored the use of this compound in developing dual-modal imaging agents for cancer therapy. These agents combine therapeutic and imaging functionalities, allowing for real-time monitoring of treatment efficacy in breast cancer models .

Biochemical Applications

-

Enzyme Inhibition Studies :

This compound has been employed in studies examining enzyme kinetics and inhibition mechanisms. Its derivatives have been tested for their ability to selectively inhibit specific methyltransferases, providing insights into enzyme structure-function relationships . -

Molecular Probes :

The compound's ability to form stable complexes with biomolecules has led to its use as a molecular probe in biochemical assays. This application is particularly relevant in studying protein interactions and dynamics within cellular environments .

Case Studies

作用機序

The mechanism of action of tert-butyl 4-aminobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active butanoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects.

類似化合物との比較

Butyl 4-aminobutanoate: Similar structure but with a butyl group instead of a tert-butyl group.

Methyl 4-aminobutanoate: Contains a methyl ester group instead of a tert-butyl ester group.

Ethyl 4-aminobutanoate: Features an ethyl ester group in place of the tert-butyl ester group.

Uniqueness: Tert-butyl 4-aminobutanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering distinct advantages in terms of selectivity and stability compared to its analogs.

生物活性

Tert-butyl 4-aminobutanoate (TBAB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a tert-butyl group attached to an amino acid backbone. Its structure contributes to its solubility and reactivity in biological systems, making it a candidate for various applications.

Antioxidant Activity

The antioxidant properties of TBAB are inferred from studies on related compounds. Antioxidants like BHT have demonstrated dual pro-oxidant and antioxidant actions under specific conditions, indicating that TBAB might exhibit similar behaviors. The ability to scavenge free radicals could be a significant mechanism through which TBAB exerts its biological effects .

Gene Expression Modulation

Research indicates that TBAB and its derivatives may influence gene expression related to inflammatory responses. For example, in RAW264.7 cells stimulated with lipopolysaccharides (LPS), certain combinations of antioxidants showed enhanced inhibition of Cox2 expression. This suggests that TBAB could potentially modulate inflammatory pathways through similar mechanisms .

Interaction with Enzymatic Pathways

Studies on enzyme inhibition reveal that compounds structurally related to TBAB can act as bisubstrate analogs, effectively inhibiting methyltransferases. This interaction highlights a potential pathway for TBAB's action in cellular processes involving methylation, which is crucial for gene regulation and protein function .

Case Studies and Experimental Findings

Safety and Toxicity

While specific toxicity data for TBAB is still emerging, related compounds have been assessed for safety profiles. The presence of the tert-butyl group often enhances solubility but may also influence toxicity. It is crucial to evaluate the safety of TBAB through rigorous testing before clinical applications can be considered.

化学反応の分析

Oxidation Reactions

TBAB undergoes oxidation primarily at the amino group or the β-carbon of the butanoate chain. Common oxidizing agents and outcomes include:

Example : Oxidation with KMnO₄ in THF yields 4-oxobutanoic acid tert-butyl ester, which is further hydrolyzed to succinic acid derivatives .

Reduction Reactions

The amino group in TBAB can be reduced to primary amines or alcohols, depending on the reagent:

Mechanistic Insight : LiAlH₄ reduces the ester group to a primary alcohol while retaining the amino group, enabling applications in polyamine synthesis .

Substitution Reactions

The amino group in TBAB participates in nucleophilic substitutions, forming diverse derivatives:

Case Study : Reaction with 3-bromofuran-2,5-dione in THF produces a succinimide adduct (C₁₂H₁₉BrNO₅) with quantitative yield, highlighting TBAB’s role in heterocyclic chemistry .

4.1. GABA Transaminase (GABA-T) Inhibitors

-

TBAB derivatives like 4-amino-2-(fluoromethyl)-2-butenoic acid are synthesized via selenoxide elimination, achieving stereoselective formation of the E-isomer .

-

Biological Relevance : These compounds act as competitive inhibitors of GABA-T, with Ki values as low as 5 μM for the hydroxy-substituted analogue .

4.2. Isoindoline-1,3-dione Derivatives

-

TBAB reacts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione in DMSO/DIEA to form intermediates for antitumor agents (e.g., lenalidomide analogs) .

Steric and Electronic Effects of the tert-Butyl Group

-

The bulky tert-butyl group enhances steric hindrance, directing regioselectivity in substitutions. For example, it suppresses transamination in favor of elimination reactions in GABA-T inhibitors .

-

Comparative Reactivity : Methyl or ethyl esters of 4-aminobutanoate exhibit faster hydrolysis rates compared to TBAB, underscoring the tert-butyl group’s stabilizing role .

Industrial-Scale Considerations

特性

IUPAC Name |

tert-butyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZZZOMHBHBURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427241 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50479-22-6 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of tert-butyl 4-aminobutanoate in the study of GABA-T inhibitors?

A1: this compound serves as a crucial starting material in synthesizing a series of 4-amino-2-(substituted methyl)-2-butenoic acids. [] These compounds are designed to mimic the structure of gamma-aminobutyric acid (GABA), the natural substrate of GABA-T. The research focuses on understanding how structural modifications to these GABA analogs impact their interaction with GABA-T and their potential as enzyme inhibitors.

Q2: How do the synthesized compounds derived from this compound interact with GABA-T?

A2: The synthesized compounds act as potent competitive reversible inhibitors of GABA-T. [] This means they compete with the natural substrate, GABA, for binding to the enzyme's active site. Although they bind strongly, these compounds do not permanently inactivate GABA-T. The study investigates the structural reasons behind this observation, particularly focusing on the role of the substituent at the 2-position of the butenoic acid derivative.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。